1,9-Bis(4-methoxyphenyl)-1,9-nonanedione

説明

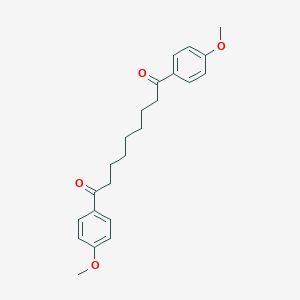

1,9-Bis(4-methoxyphenyl)-1,9-nonanedione (CAS: N/A; IUPAC name: 1,9-Bis(4-methoxyphenyl)nonane-1,9-dione) is a diketone derivative featuring two 4-methoxyphenyl groups at the terminal positions of a nine-carbon chain. This compound is synthesized via Friedel-Crafts acylation using 1,9-nonanedioic acid, oxalyl chloride, and anisole in the presence of aluminium chloride (AlCl₃) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM), yielding the product as off-white plates with a high purity (72% yield) after recrystallization from DMF/H₂O . Its structure is confirmed by NMR, IR, and HRMS (ESI-TOF) analyses, with key IR bands at 1743 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C-O-C stretch of methoxy groups) .

The compound serves as a precursor for advanced materials, such as liquid crystals and polymers, due to its rigid aromatic moieties and symmetrical diketone backbone. Its applications in coordination chemistry are also noted, particularly in forming complexes with metals for extraction purposes .

特性

分子式 |

C23H28O4 |

|---|---|

分子量 |

368.5g/mol |

IUPAC名 |

1,9-bis(4-methoxyphenyl)nonane-1,9-dione |

InChI |

InChI=1S/C23H28O4/c1-26-20-14-10-18(11-15-20)22(24)8-6-4-3-5-7-9-23(25)19-12-16-21(27-2)17-13-19/h10-17H,3-9H2,1-2H3 |

InChIキー |

LHJGIELKBCLXNG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)OC |

正規SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCCC(=O)C2=CC=C(C=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Backbone Flexibility: The diketone backbone of 1,9-Bis(4-methoxyphenyl)-1,9-nonanedione provides rigidity, enhancing thermal stability in polymers. In contrast, 1,9-Decadiene’s flexible alkene chain improves elastomer properties in polypropylene alloys . The tetrathia-oxa backbone in 1,9-Bis(2-pyridyl)-1,2,8,9-tetrathia-5-oxanonane introduces sulfur-based reactivity, enabling efficient disulfide exchange in protein crosslinking .

Functional Group Impact: Methoxy groups in this compound enhance solubility in polar solvents (e.g., DMF), whereas pyridyl groups in its analogue facilitate metal coordination, as seen in uranium extraction complexes . Pyrazole rings in H₂A improve chelation efficiency for lanthanum(III), forming stable LaA·HA·B complexes (B = phenanthroline or bipyridine) with logK values exceeding 4.5 .

Application-Specific Comparisons

Table 2: Performance in Metal Extraction

- Synergistic Effects: H₂A exhibits superior extraction efficiency for uranium(VI) and lanthanum(III) compared to non-functionalized diketones, attributed to its pyrazole rings’ electron-withdrawing effects and π-π interactions with aromatic synergists .

Stability and Reactivity

- Thermal Stability: this compound decomposes above 250°C, whereas H₂A shows lower thermal stability (decomposition ~200°C) due to pyrazole ring fragility .

- Chemical Reactivity : The tetrathia-oxa compound undergoes rapid disulfide exchange under mild reducing conditions (e.g., glutathione), making it ideal for dynamic protein crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。